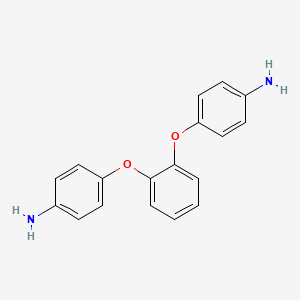

4,4'-(1,2-Phenylenebis(oxy))dianiline

Cat. No. B8478100

M. Wt: 292.3 g/mol

InChI Key: RYYUUQPLFHRZOY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05834620

Procedure details

In a 3 l round-bottomed flask equipped with a magnetic stirrer bar, reflux condenser and dropping funnel was placed 64.20 g (0.182 mol) of 1,2-bis(4-nitrophenoxy)benzene (SI-319), 700 mL ethanol and 2 g 5% palladium on charcoal. The mixture was brought to boil when 200 mL of hydrazine hydrate was added dropwise during a period of 1.5 hours. The mixture was refluxed for a further 3 hours. The hot mixture was then filtered over a filter agent and left to crystallize. The next day the crystals were separated and the liquid volume reduced to 400 mL, from which an additional crop of crystals was filtered off. The combined crystalline product was recrystallized twice from methanol/water (3:1) to yield 41.2 g of off-white crystals. By reducing the liquid volume a second crop of 5.7 g of crystals was obtained (overall yield 88.17% theoretical). Melting point 135°-136° C. Elemental analysis: Calc: C,. 73.95%, H, 5.51%, 9.59%; Found: C, 74.10%, H, 5.62%, 9.77%.

Name

1,2-bis(4-nitrophenoxy)benzene

Quantity

64.2 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:26]=[CH:25][C:7]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][C:16]2[CH:21]=[CH:20][C:19]([N+:22]([O-])=O)=[CH:18][CH:17]=2)=[CH:6][CH:5]=1)([O-])=O.O.NN>[Pd].C(O)C>[NH2:22][C:19]1[CH:18]=[CH:17][C:16]([O:15][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[O:8][C:7]2[CH:25]=[CH:26][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:21][CH:20]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

1,2-bis(4-nitrophenoxy)benzene

|

|

Quantity

|

64.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(OC2=C(C=CC=C2)OC2=CC=C(C=C2)[N+](=O)[O-])C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

Step Three

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Four

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 3 l round-bottomed flask equipped with a magnetic stirrer bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise during a period of 1.5 hours

|

|

Duration

|

1.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed for a further 3 hours

|

|

Duration

|

3 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The hot mixture was then filtered over a filter agent

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The next day the crystals were separated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined crystalline product was recrystallized twice from methanol/water (3:1)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=C(OC2=C(C=CC=C2)OC2=CC=C(C=C2)N)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 41.2 g | |

| YIELD: PERCENTYIELD | 88.17% | |

| YIELD: CALCULATEDPERCENTYIELD | 77.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |